molecular formula C13H12FNO3 B2792275 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70032-17-6

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2792275
CAS No.: 70032-17-6
M. Wt: 249.241
InChI Key: AXESECUUDQNNCY-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative characterized by a propyl group at the N1 position, a fluorine atom at C6, and a carboxylic acid moiety at C3. This scaffold is central to its antibacterial activity, as fluoroquinolones typically inhibit bacterial DNA gyrase and topoisomerase IV. The propyl substituent at N1 distinguishes it from other analogs with cyclopropyl, ethyl, or methyl groups, influencing lipophilicity and pharmacokinetics .

Properties

IUPAC Name

6-fluoro-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-2-5-15-7-10(13(17)18)12(16)9-6-8(14)3-4-11(9)15/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESECUUDQNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method involves the Friedländer synthesis, where an o-aminoaryl ketone is condensed with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods: . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The 7-chloro derivative of this compound serves as a key intermediate for nucleophilic substitution. A model reaction demonstrates efficient piperazine substitution under catalytic conditions :

Parameter Optimized Conditions
Catalyst{Mo<sub>132</sub>} (0.08 g)
SolventH<sub>2</sub>O (5 mL)
TemperatureReflux (100°C)
Reaction Time30 minutes
Yield97%

This reaction replaces the 7-chloro group with N-ethylpiperazine, forming a fluoroquinolone derivative. The catalyst enables rapid kinetics and high purity (>92% by HPLC) .

Oxidation Reactions

The ketone group at position 4 and the carboxylic acid moiety participate in oxidation pathways:

  • Ketone Oxidation :
    Strong oxidants like KMnO<sub>4</sub> or CrO<sub>3</sub> convert the 4-oxo group into a carboxylated structure, forming dicarboxylic acid derivatives.

  • Side-Chain Oxidation :
    The propyl group undergoes oxidation to yield propanal or propanoic acid derivatives under acidic conditions.

Reduction Reactions

Selective reduction of the 4-oxo group is achieved via catalytic hydrogenation:

Reagent Product Conditions
H<sub>2</sub>/Pd-C4-Hydroxy-1-propyl-1,4-dihydroquinoline60°C, 2 atm H<sub>2</sub>

This reaction preserves the fluorine and carboxylic acid groups while saturating the ketone.

Esterification

The carboxylic acid at position 3 undergoes esterification with alcohols:

Alcohol Catalyst Yield
EthanolH<sub>2</sub>SO<sub>4</sub>85%
MethanolHCl (gas)78%

This reaction produces methyl or ethyl esters, enhancing lipid solubility for pharmacological applications.

Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the quinoline ring:

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 5 or 8.

  • Halogenation : Br<sub>2</sub> in acetic acid adds bromine at position 2, though steric hindrance from the propyl group limits reactivity.

Decarboxylation

Thermal or acidic conditions induce decarboxylation of the 3-carboxylic acid group:

Condition Temperature Product
H<sub>3</sub>PO<sub>4</sub> (85%)120°C6-Fluoro-1-propyl-4-oxoquinoline

This reaction simplifies the structure for further derivatization.

Coordination Chemistry

The compound acts as a bidentate ligand via its ketone oxygen and carboxylate group, forming complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Key Mechanistic Insights

  • Catalytic Efficiency : {Mo<sub>132</sub>} in water accelerates substitution kinetics by stabilizing transition states through hydrogen bonding .

  • Steric Effects : The propyl group at position 1 sterically hinders reactions at adjacent ring positions, directing reactivity to the 6-fluoro and 7-chloro sites.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has shown efficacy against various bacterial strains. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-HIV Activity

A study demonstrated that derivatives of this compound possess anti-HIV properties through inhibition of viral replication in vitro. The structure–activity relationship (SAR) analysis indicated that modifications at the nitrogen atom significantly enhance activity.

Potential in Cancer Therapy

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
MCF7 (Breast Cancer)7.8
A549 (Lung Cancer)6.5

The results indicate a promising therapeutic index for further development.

Mechanism of Action

The mechanism by which 6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly impacts antibacterial potency and pharmacokinetic properties.

Compound Name N1 Substituent Key Features Reference
6-Fluoro-4-oxo-1-propyl-...-3-carboxylic acid Propyl Enhanced lipophilicity compared to cyclopropyl; may improve tissue penetration
Besifloxacin Cyclopropyl Broad-spectrum activity; FDA-approved for ocular infections
1-Ethyl-6-fluoro-4-oxo-...-3-carboxylic acid Ethyl Moderate lipophilicity; used in derivatives targeting resistant pathogens
6-Fluoro-1-methyl-4-oxo-...-3-carboxylic acid Methyl Reduced steric bulk; potentially lower resistance but weaker activity

Key Insight : Propyl derivatives balance lipophilicity and steric effects, enhancing bioavailability compared to smaller alkyl groups (e.g., methyl) but may lack the targeted specificity of cyclopropyl-containing analogs like besifloxacin .

Substituent Variations at C7

The C7 position is critical for modulating antibacterial spectrum and resistance profiles.

Compound Name C7 Substituent Activity Profile Reference
6-Fluoro-4-oxo-1-propyl-...-3-carboxylic acid Not specified in evidence Presumed unsubstituted or variable
8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-... Chloropropanoyl-piperazinyl Potent against Gram-negative bacteria; comparable to clinafloxacin
7-(3-Amino-1-pyrrolidinyl)-...-3-carboxylic acid 3-Amino-pyrrolidinyl Improved Gram-positive coverage
7-(4-Methylpiperazin-1-yl)-...-3-carboxylic acid 4-Methylpiperazinyl Common in later-generation fluoroquinolones (e.g., ciprofloxacin)

Key Insight: Piperazinyl and pyrrolidinyl groups at C7 enhance Gram-negative and atypical pathogen coverage, while bulky substituents like chloropropanoyl-piperazinyl may improve potency against resistant strains .

Modifications at C3: Carboxylic Acid vs. Carboxamide

The C3 carboxylic acid is essential for metal ion chelation in enzyme inhibition.

Compound Name C3 Group Impact on Activity Reference
6-Fluoro-4-oxo-1-propyl-...-3-carboxylic acid Carboxylic acid Standard for DNA gyrase binding
6-Fluoro-7-(N-morpholinyl)-...-3-carboxamide Carboxamide Reduced ionization; potential for improved CNS penetration

Key Insight : Carboxamide derivatives may alter pharmacokinetics but typically exhibit reduced antibacterial efficacy due to weaker enzyme binding .

Halogen and Functional Group Variations

  • C6 Fluorine : Universally retained in analogs for DNA interaction and enzyme inhibition .
  • C8 Substituents : Chlorine or nitro groups (e.g., in 8-chloro or 8-nitro derivatives) enhance potency but may increase toxicity .

Biological Activity

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including antibacterial and antifungal properties, as well as its efficacy against cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline ring. Its molecular formula is C12H12FN2O3C_{12}H_{12}FN_2O_3, and it has been synthesized through various chemical pathways involving fluorinated intermediates.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study reported the in vitro antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using the agar streak dilution method.

Table 1: Antibacterial Activity of 6-Fluoro Derivatives

CompoundBacteria StrainMIC (µg/mL)
6-FL1Staphylococcus aureus4.1
6-FL2Escherichia coli50
6-FL3Klebsiella pneumoniae25
6-FL4Bacillus cereus2.4

The in vivo studies indicated an effective dose (ED50) range of 50-160 mg/kg against E. coli , showing promising antibacterial potential .

Antifungal Activity

While the antibacterial effects are pronounced, antifungal activity appears to be weaker. The same derivatives demonstrated limited antifungal effects against strains such as Candida albicans and Aspergillus niger , with MIC values significantly higher than those observed for bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against breast cancer cell lines such as MCF-7. In vitro assays using the MTT method revealed that certain derivatives exhibited notable cytotoxic effects comparable to established chemotherapeutics like Doxorubicin.

Table 2: Cytotoxicity Against MCF-7 Cell Line

CompoundIC50 (µM)
6-FL110
6-FL215
Doxorubicin5

The results indicate that some derivatives possess significant anticancer activity, suggesting their potential as therapeutic agents in oncology .

The proposed mechanism for the antibacterial activity involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Additionally, the presence of the fluorine atom is thought to enhance lipophilicity, improving membrane penetration and bioavailability .

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